molecular formula C21H26N4O3S B2634644 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 897461-93-7

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2634644
CAS No.: 897461-93-7
M. Wt: 414.52
InChI Key: OYEPFNWKOAMZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole family. This class of compounds is known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves the condensation of aldehydes with different methyl ketones in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The target compound is then isolated and purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide is unique due to its specific substituents, which confer distinct biological properties. The presence of the ethoxyphenyl group and the morpholinoethyl moiety enhances its ability to interact with various biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-2-28-18-5-3-16(4-6-18)19-14-25-17(15-29-21(25)23-19)13-20(26)22-7-8-24-9-11-27-12-10-24/h3-6,14-15H,2,7-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEPFNWKOAMZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.